1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride
Overview
Description
The compound “1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride” is an organic compound. It is also known as “[amino ( {5-fluoro-1- [ (2-fluorophenyl)methyl]-1H-pyrazolo [3,4-b]pyridin-3-yl})methylidene]azanium chloride” with the molecular formula C14 H12 Cl F2 N5 . It is a key intermediate in the synthesis of Riociguat, a potent, oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride” are not fully available in the retrieved data. The molecular weight is 227.6658432 .Scientific Research Applications
Heterocyclic Compound Synthesis
The chemistry of heterocyclic compounds like pyrazolines and pyrimidines has been a focal point of scientific research due to their versatile applications. For instance, Gomaa and Ali (2020) reviewed the reactivity of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, demonstrating their value as building blocks for synthesizing a wide range of heterocyclic compounds including pyrazolo-imidazoles and thiazoles. The unique reactivity of these compounds under mild conditions has paved the way for generating diverse cynomethylene dyes and other heterocyclic structures (Gomaa & Ali, 2020).
Environmental and Health Applications
Ateia et al. (2019) highlighted the role of amine-functionalized sorbents, closely related to the amine functionality in "1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride," for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. Their review emphasized the critical analysis of amine-containing sorbents for PFAS removal, showcasing the importance of electrostatic interactions, hydrophobic interactions, and sorbent morphology in designing next-generation materials for environmental remediation (Ateia et al., 2019).
Medicinal Chemistry and Drug Development
Pyrazoline derivatives have been extensively studied for their biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. Dar and Shamsuzzaman (2015) reviewed the synthesis of pyrazole heterocycles, emphasizing their significant role in medicinal chemistry as pharmacophores due to their widespread biological activities. The review discussed various strategies for synthesizing these compounds, providing valuable insights for the design of more active biological agents (Dar & Shamsuzzaman, 2015).
properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c11-9-4-2-1-3-8(9)7-14-10(12)5-6-13-14;/h1-6H,7,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTIYPDERPJVCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC=N2)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride | |
CAS RN |
1258651-51-2 | |
Record name | 1H-Pyrazol-5-amine, 1-[(2-fluorophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258651-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.